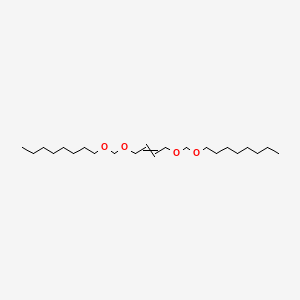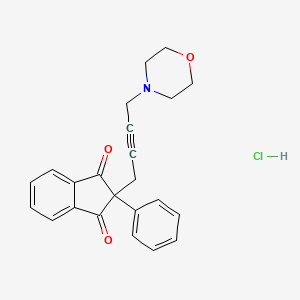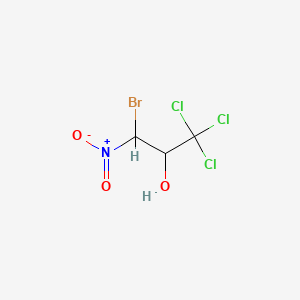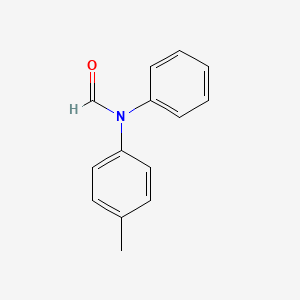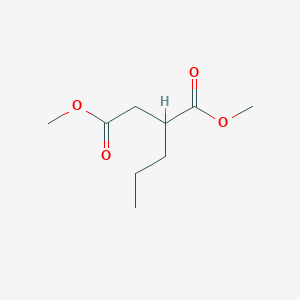
Butanedioic acid, propyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, propyl-, dimethyl ester, also known as dimethyl propyl succinate, is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a mild fruity odor. This compound belongs to the ester family and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanedioic acid, propyl-, dimethyl ester can be synthesized through the esterification of butanedioic acid (succinic acid) with propanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The ester is then separated from the reaction mixture through distillation and purified to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, propyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanedioic acid and the corresponding alcohols (propanol and methanol).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, heat.
Major Products Formed
Hydrolysis: Butanedioic acid, propanol, methanol.
Transesterification: New ester and alcohol.
Reduction: Propanol, methanol.
Applications De Recherche Scientifique
Butanedioic acid, propyl-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized as a plasticizer, solvent, and intermediate in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of butanedioic acid, propyl-, dimethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and alcohols, which can then participate in metabolic processes. The esterification and transesterification reactions it undergoes are catalyzed by enzymes such as esterases and lipases, which play a crucial role in its metabolism and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl succinate: An ester of butanedioic acid with methanol.
Diethyl succinate: An ester of butanedioic acid with ethanol.
Methyl propyl succinate: An ester of butanedioic acid with methanol and propanol.
Uniqueness
Butanedioic acid, propyl-, dimethyl ester is unique due to its specific combination of propanol and methanol ester groups, which imparts distinct chemical and physical properties. Its mild fruity odor and solubility characteristics make it suitable for specific applications in the fragrance and flavor industries, as well as in organic synthesis.
Propriétés
Numéro CAS |
23143-72-8 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
dimethyl 2-propylbutanedioate |
InChI |
InChI=1S/C9H16O4/c1-4-5-7(9(11)13-3)6-8(10)12-2/h7H,4-6H2,1-3H3 |
Clé InChI |
LKXFCVUTWDZSFI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
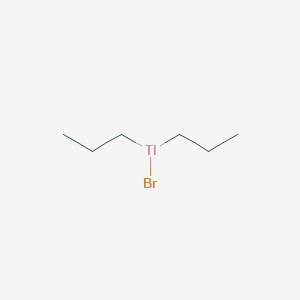

![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

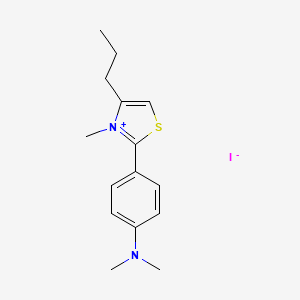
![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)

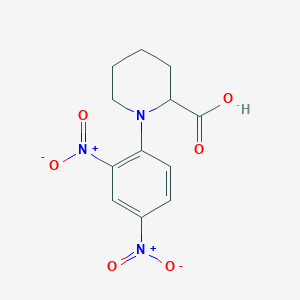
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
